Phenanthriplatin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Phenanthriplatin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenanthriplatin, or cis-[Pt(NH3)2(phenanthridine)Cl]NO3, is a promising monofunctional platinum(II) anticancer agent that exhibits greater potency than the clinically approved drugs cisplatin and oxaliplatin in a variety of human cancer cell lines.[1][2] Discovered by Professor Stephen J. Lippard and his team at the Massachusetts Institute of Technology, phenanthriplatin demonstrates a unique spectrum of activity, suggesting a mechanism of action distinct from traditional bifunctional platinum drugs.[2] This technical guide provides an in-depth overview of the discovery, a detailed protocol for its synthesis, and a comprehensive analysis of its biological mechanism of action, including its interaction with DNA and the induction of cellular signaling pathways leading to apoptosis. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Discovery and Rationale
The development of phenanthriplatin was a result of a systematic investigation into monofunctional platinum(II) complexes.[2] Unlike cisplatin, which forms bifunctional DNA adducts, monofunctional agents form a single covalent bond with DNA. The rationale was to create a platinum compound with a sterically bulky ligand that, upon binding to DNA, would create a significant lesion capable of impeding the process of transcription by RNA polymerase II.[2][3] This led to the synthesis of a series of cis-[Pt(NH3)2(Am)Cl]+ complexes where the amine ligand (Am) was varied. The phenanthridine ligand was selected for its large, hydrophobic nature, which was hypothesized to enhance cellular uptake and create substantial steric hindrance within the major groove of DNA upon platination.[1][2]
Synthesis of Phenanthriplatin
The synthesis of phenanthriplatin is a two-step process starting from the readily available cisplatin (cis-[Pt(NH3)2Cl2]). The following protocol is adapted from the seminal paper by Park et al. (2012).[1]
Experimental Protocol: Synthesis of cis-[Pt(NH3)2(phenanthridine)Cl]NO3
-
Preparation of the intermediate cis-[Pt(NH3)2Cl(H2O)]NO3:
-
Dissolve cisplatin (1.0 g, 3.33 mmol) in 100 mL of dimethylformamide (DMF).
-
Add one equivalent of silver nitrate (AgNO3) (0.566 g, 3.33 mmol) to the solution.
-
Stir the mixture at 55 °C for 24 hours in the dark to prevent photoreactions.
-
A white precipitate of silver chloride (AgCl) will form.
-
Filter the mixture to remove the AgCl precipitate. The filtrate contains the aquated cisplatin intermediate.
-
-
Synthesis of Phenanthriplatin:
-
To the filtrate containing cis-[Pt(NH3)2Cl(H2O)]NO3, add one equivalent of phenanthridine (0.597 g, 3.33 mmol).
-
Stir the reaction mixture at 55 °C for 16 hours.
-
Remove the DMF by rotary evaporation to obtain a solid residue.
-
Dissolve the residue in a minimal amount of methanol.
-
Filter the solution to remove any unreacted cisplatin.
-
Add diethyl ether to the filtrate to precipitate the phenanthriplatin product as a white solid.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.
-
Physicochemical Properties and Characterization
Phenanthriplatin is a white, crystalline solid. Its structure and purity are confirmed by various analytical techniques.
| Property | Value |
| Chemical Formula | C13H15ClN4O3Pt |
| Molar Mass | 505.82 g/mol |
| Appearance | White solid |
| ESI-MS (m/z) | Calculated (M+): 443.06, Found: 443.1 |
Biological Activity and Mechanism of Action
Phenanthriplatin exhibits significantly greater cytotoxicity than cisplatin and oxaliplatin across a panel of human cancer cell lines.[1] Its mechanism of action is multifactorial, involving enhanced cellular uptake, monofunctional DNA binding, potent inhibition of transcription, and induction of nucleolar stress.
Cellular Uptake
The hydrophobic phenanthridine ligand facilitates the cellular uptake of phenanthriplatin, leading to higher intracellular platinum concentrations compared to cisplatin.[1][2]
| Cell Line | Compound | Platinum Uptake (pmol/106 cells) |
| A549 | Cisplatin | ~10 |
| Phenanthriplatin | ~40 | |
| HT29 | Cisplatin | ~15 |
| Phenanthriplatin | ~60 | |
| Data are approximated from Park et al., 2012 after 3 hours of incubation with 5 µM of the platinum complex.[1] |
-
Cell Culture and Treatment:
-
Seed 1 x 106 cells in a 100 mm culture dish and allow them to adhere overnight.
-
Treat the cells with the desired concentration of the platinum compound (e.g., 5 µM) for a specified time (e.g., 3 hours).
-
-
Sample Collection and Preparation:
-
Aspirate the drug-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by trypsinization or using a cell scraper.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet twice with ice-cold PBS.
-
Count the number of cells using a hemocytometer or an automated cell counter.
-
-
Digestion and ICP-MS Analysis:
-
Digest the cell pellet in concentrated nitric acid (trace metal grade) at an elevated temperature (e.g., 90 °C) until the solution is clear.
-
Dilute the digested sample with deionized water to a final nitric acid concentration of 1-2%.
-
Analyze the platinum content using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
-
Quantify the platinum concentration using a calibration curve generated from platinum standard solutions.
-
Normalize the platinum content to the number of cells to obtain the cellular uptake in units such as pmol/106 cells.[4]
-
DNA Binding
Phenanthriplatin binds to DNA covalently, forming monofunctional adducts primarily at the N7 position of guanine.[5] Unlike cisplatin, it does not form inter- or intrastrand crosslinks. The initial interaction is thought to involve a rapid, partial intercalation of the phenanthridine ring into the DNA double helix, which facilitates the subsequent covalent binding of the platinum atom.[6]
This assay is used to determine if a compound can displace ethidium bromide, a known DNA intercalator, from its complex with DNA.
-
Preparation of DNA-Ethidium Bromide Complex:
-
Prepare a solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl).
-
Add ethidium bromide to the DNA solution to a final concentration where its fluorescence is maximal.
-
Incubate the mixture to allow for the formation of the DNA-ethidium bromide complex.
-
-
Fluorescence Titration:
-
Measure the initial fluorescence of the DNA-ethidium bromide complex using a fluorometer (excitation ~520 nm, emission ~600 nm).
-
Add increasing concentrations of phenanthriplatin to the cuvette.
-
After each addition, incubate for a short period to allow for binding equilibrium to be reached, and then measure the fluorescence intensity.
-
-
Data Analysis:
-
A decrease in fluorescence intensity indicates that phenanthriplatin is displacing ethidium bromide from the DNA.
-
The data can be analyzed using a Scatchard plot to determine the binding affinity and the mode of binding (competitive or non-competitive).[1]
-
Signaling Pathways
The monofunctional phenanthriplatin-DNA adduct creates a steric block in the major groove of the DNA, which effectively stalls the progression of RNA polymerase II during transcription.[2][3] This inhibition of transcription is a key contributor to the cytotoxicity of phenanthriplatin.[1]
Caption: Phenanthriplatin-mediated inhibition of transcription.
Recent studies have revealed that in addition to transcription inhibition, phenanthriplatin induces nucleolar stress.[7] This is a cellular response to the disruption of ribosome biogenesis. Phenanthriplatin treatment leads to the redistribution of key nucleolar proteins, such as nucleophosmin (NPM1) and fibrillarin (FBL), from the nucleolus to the nucleoplasm.[7][8] This disruption of nucleolar function contributes to p53-independent apoptosis.
Caption: Phenanthriplatin-induced nucleolar stress pathway.
In Vitro Cytotoxicity
Phenanthriplatin has demonstrated superior cytotoxicity compared to cisplatin and oxaliplatin in a wide range of cancer cell lines.
| Cell Line | Cancer Type | Phenanthriplatin (µM) | Cisplatin (µM) | Oxaliplatin (µM) |
| A549 | Lung | 0.201 | 2.096 | 1.725 |
| PANC-1 | Pancreatic | 0.096 | 3.794 | 4.389 |
| SK-LU-1 | Lung | 0.211 | >10 | >10 |
| A2780 | Ovarian | 0.12 | 1.1 | 1.5 |
| HT29 | Colon | 0.25 | 10.0 | 4.0 |
| IC50 values are from various sources after 72-hour incubation.[1][9] |
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of phenanthriplatin and other platinum drugs in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug solutions at various concentrations.
-
Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubate the plate for 72 hours at 37 °C.
-
-
MTT Assay:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37 °C.
-
Aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[9][10][11][12]
-
Conclusion and Future Directions
Phenanthriplatin is a highly potent monofunctional platinum(II) compound with a distinct mechanism of action that differentiates it from clinically used platinum drugs. Its enhanced cellular uptake, unique DNA binding mode, and dual mechanisms of cytotoxicity through transcription inhibition and nucleolar stress induction make it a compelling candidate for further preclinical and clinical development. Future research should focus on elucidating the full spectrum of its molecular targets, understanding the mechanisms of potential resistance, and exploring its efficacy in in vivo models, including its potential to overcome cisplatin resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenanthriplatin, a monofunctional DNA-binding platinum anticancer drug candidate with unusual potency and cellular activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin | Anticancer Research [ar.iiarjournals.org]
- 4. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Monofunctional platinum(II) compounds and nucleolar stress: is phenanthriplatin unique? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Click-Capable Phenanthriplatin Derivatives as Tools to Study Pt(II)-Induced Nucleolar Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchhub.com [researchhub.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
